(Z)-Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate
CAS No.: 64812-88-0
Cat. No.: VC2359863
Molecular Formula: C18H26O5
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64812-88-0 |
|---|---|
| Molecular Formula | C18H26O5 |
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | methyl (Z)-7-[(3R)-3-(oxan-2-yloxy)-5-oxocyclopenten-1-yl]hept-5-enoate |
| Standard InChI | InChI=1S/C18H26O5/c1-21-17(20)9-5-3-2-4-8-14-12-15(13-16(14)19)23-18-10-6-7-11-22-18/h2,4,12,15,18H,3,5-11,13H2,1H3/b4-2-/t15-,18?/m0/s1 |
| Standard InChI Key | VDKRCABVOSBFSK-UKVHHCBFSA-N |
| Isomeric SMILES | COC(=O)CCC/C=C\CC1=C[C@@H](CC1=O)OC2CCCCO2 |
| SMILES | COC(=O)CCCC=CCC1=CC(CC1=O)OC2CCCCO2 |
| Canonical SMILES | COC(=O)CCCC=CCC1=CC(CC1=O)OC2CCCCO2 |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
(Z)-Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate is cataloged in chemical databases with the CAS Registry Number 64812-88-0 . This organic compound can also be referred to by its IUPAC name: methyl (Z)-7-[(3R)-3-(oxan-2-yloxy)-5-oxocyclopenten-1-yl]hept-5-enoate . The compound belongs to the class of functionalized cyclopentenones with a protected hydroxyl group at the 3-position, featuring a (Z)-configured unsaturated side chain.
Molecular Composition and Structure
The molecular formula of the compound is C18H26O5 with a molecular weight of 322.4 g/mol . The structure encompasses several key functional groups and stereocenters that contribute to its chemical reactivity and biological potential. The central cyclopentenone scaffold bears an R-configured stereocenter at position 3, which is protected by a tetrahydropyranyl (THP) group.
Table 1: Structural Components of (Z)-Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate
| Structural Feature | Description |
|---|---|
| Core Structure | Cyclopent-1-en-5-one |
| Configuration at C-3 | R stereochemistry |
| Protecting Group | Tetrahydro-2H-pyran-2-yl (THP) |
| Side Chain | (Z)-hept-5-enoate methyl ester |
| Functional Groups | Ketone, alkene, ester, cyclic ether |
| Double Bond Configuration | Z (cis) at C5-C6 in the side chain |
Physical and Chemical Properties
Physical Characteristics
While experimental physical data for (Z)-Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate is limited in the available literature, computational predictions provide valuable insights into its properties. The compound is expected to be a viscous liquid or solid at room temperature based on its molecular weight and functional group composition.
Table 2: Computed Physical and Chemical Properties
The compound's lipophilicity (XLogP3-AA value of 2.2) suggests moderate lipid solubility, which may influence its membrane permeability in biological systems . The absence of hydrogen bond donors and presence of five hydrogen bond acceptors indicate its potential for intermolecular interactions predominantly as an acceptor in hydrogen bonding.
Chemical Reactivity
The reactivity of (Z)-Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate is governed by its multiple functional groups. The α,β-unsaturated ketone moiety in the cyclopentenone ring is susceptible to nucleophilic addition reactions, particularly at the β-carbon. The THP protected hydroxyl group at the 3-position can be deprotected under acidic conditions to reveal a secondary alcohol, which may be further functionalized.
The (Z)-configured double bond in the heptenoate side chain can undergo typical alkene reactions such as hydrogenation, halogenation, and oxidation. The methyl ester terminus is susceptible to hydrolysis, transesterification, and reduction reactions, providing pathways for further structural elaboration .
Synthesis Methodologies
General Synthetic Approaches
The synthesis of (Z)-Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate typically involves multiple steps, beginning with the construction of a suitably functionalized cyclopentenone core followed by side chain attachment and appropriate protecting group manipulations.
Cyclopentenone Core Construction
Several approaches to constructing the cyclopentenone core have been documented in the literature. These methods include:
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Metal-catalyzed asymmetric 1,4-conjugate addition reactions of vinylboron compounds to cyclopentenones
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[3+2] Cycloaddition reactions, such as those employed in trimethylenemethane (TMM) cycloadditions or photochemical cycloadditions
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Ring-closure strategies from linear precursors containing appropriate functional groups
The stereocenter at the 3-position of the cyclopentenone can be established through asymmetric synthesis techniques or resolved from racemic mixtures.
Side Chain Elaboration and Protection
The attachment of the (Z)-hept-5-enoate side chain typically involves organometallic coupling reactions or olefination strategies to ensure the correct double bond geometry. Protection of the hydroxyl group at the 3-position with a tetrahydropyranyl (THP) group is commonly achieved using dihydropyran under acidic catalysis .
Related Compounds and Structural Analogs
Comparative Analysis
Several structural analogs of (Z)-Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate have been reported in the literature, differing primarily in the protecting group at the 3-position, the configuration of the side chain, or the oxidation state of certain functional groups.
Table 3: Structural Comparison with Related Compounds
| Compound | CAS Number | Key Structural Differences | Molecular Weight (g/mol) |
|---|---|---|---|
| (Z)-Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate | 64812-88-0 | Reference compound | 322.4 |
| (R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate | 220328-59-6 | THP replaced with triethylsilyl group | 352.5 |
| Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate | 60934-42-1 | Saturated side chain (no double bond) | 324.4 |
| (R,Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate | 42541-96-8 | Unprotected hydroxyl group | 238.3 |
Structure-Function Relationships
The structural modifications observed in these analogs can significantly impact their chemical and potentially biological properties:
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Protecting Group Variations: The replacement of the THP protecting group with a triethylsilyl group, as in compound 220328-59-6, may alter the stability and reactivity of the protected hydroxyl function . Silyl ethers generally provide different stability profiles under acidic and basic conditions compared to THP ethers.
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Side Chain Saturation: The absence of the double bond in the side chain, as in compound 60934-42-1, would likely result in increased flexibility and potentially different biological activity compared to the unsaturated analog.
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Hydroxyl Protection Status: The unprotected hydroxyl group in compound 42541-96-8 would exhibit significantly different reactivity, hydrogen bonding capability, and polarity compared to the protected analogs .
These structural variations provide a toolkit for modulating the physical properties, chemical reactivity, and potential biological activities of this class of compounds.
Applications in Research and Development
Role in Prostaglandin Synthesis
The structural features of (Z)-Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate suggest its potential utility as an intermediate in the synthesis of prostaglandins and related bioactive molecules. The cyclopentenone core with a protected hydroxyl group at the 3-position and an unsaturated side chain are characteristic structural elements found in prostaglandin synthesis intermediates .
Prostaglandins are a group of physiologically active lipid compounds with diverse biological effects, including roles in inflammation, pain, fever, and regulation of blood pressure. The synthesis of prostaglandin analogs often requires complex, multi-step processes with careful control of stereochemistry and functional group manipulations.
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